N-[(3-bromo-4-fluorophenyl)methyl]-N,1-dimethylpiperidin-4-amine
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Overview
Description
N-[(3-bromo-4-fluorophenyl)methyl]-N,1-dimethylpiperidin-4-amine is a synthetic organic compound that features a piperidine ring substituted with a 3-bromo-4-fluorophenyl group and a dimethylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-bromo-4-fluorophenyl)methyl]-N,1-dimethylpiperidin-4-amine typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the 3-bromo-4-fluorophenyl Group: This step involves the substitution of a hydrogen atom on the piperidine ring with a 3-bromo-4-fluorophenyl group. This can be achieved through a nucleophilic substitution reaction using a suitable brominated and fluorinated benzyl halide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(3-bromo-4-fluorophenyl)methyl]-N,1-dimethylpiperidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can be used to modify the bromine and fluorine substituents.
Substitution: The bromine atom can be substituted with other nucleophiles in a nucleophilic aromatic substitution reaction.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: N-oxides of the original compound.
Reduction: Dehalogenated or defluorinated derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[(3-bromo-4-fluorophenyl)methyl]-N,1-dimethylpiperidin-4-amine has several scientific research applications:
Medicinal Chemistry: It can be used as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study biological pathways and interactions involving piperidine derivatives.
Mechanism of Action
The mechanism of action of N-[(3-bromo-4-fluorophenyl)methyl]-N,1-dimethylpiperidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and fluorine substituents can enhance the compound’s binding affinity and specificity for these targets, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
N-[(3-bromo-4-fluorophenyl)methyl]-N-methylpiperidin-4-amine: Similar structure but with one less methyl group.
N-[(3-chloro-4-fluorophenyl)methyl]-N,1-dimethylpiperidin-4-amine: Similar structure but with a chlorine atom instead of bromine.
Uniqueness
N-[(3-bromo-4-fluorophenyl)methyl]-N,1-dimethylpiperidin-4-amine is unique due to the specific combination of bromine and fluorine substituents, which can confer distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
N-[(3-bromo-4-fluorophenyl)methyl]-N,1-dimethylpiperidin-4-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BrFN2/c1-17-7-5-12(6-8-17)18(2)10-11-3-4-14(16)13(15)9-11/h3-4,9,12H,5-8,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZTRIISSVOHXCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)N(C)CC2=CC(=C(C=C2)F)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BrFN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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